(2-(Piperazin-1-YL)phenyl)methanamine

描述

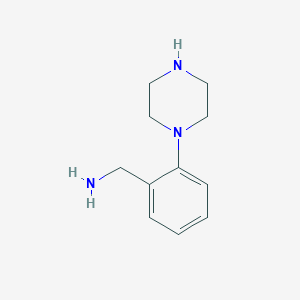

(2-(Piperazin-1-YL)phenyl)methanamine: is an organic compound with the molecular formula C11H17N3 It features a piperazine ring attached to a phenyl group, which is further connected to a methanamine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperazin-1-YL)phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzylamine and piperazine.

Nucleophilic Substitution: The 2-bromobenzylamine undergoes a nucleophilic substitution reaction with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

化学反应分析

Types of Reactions

Oxidation: (2-(Piperazin-1-YL)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, under mild conditions.

Reduction: LiAlH4, typically in anhydrous ether or tetrahydrofuran (THF).

Substitution: Various alkyl halides or acyl chlorides, often in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives of the original compound.

科学研究应用

Medicinal Chemistry

The piperazine structure is prevalent in many pharmaceutical compounds, often enhancing the pharmacokinetic properties of drugs. The incorporation of (2-(Piperazin-1-YL)phenyl)methanamine into drug design has shown promise in various therapeutic areas, particularly in:

- Antidepressants and Anxiolytics : Compounds with piperazine rings have been linked to serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders. Studies indicate that derivatives of this compound exhibit significant inhibition of serotonin reuptake, with IC50 values below 100 nM being particularly noteworthy .

- Anticancer Agents : Research has demonstrated that piperazine derivatives can act as effective inhibitors of specific kinases involved in cancer progression. For instance, modifications of the piperazine structure have been explored in the development of kinase inhibitors targeting pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Key findings include:

- Hydrophilicity and Bioavailability : The piperazine moiety enhances water solubility and oral bioavailability, which are essential for effective drug formulation .

- Chirality : The presence of chiral centers in piperazine derivatives allows for the exploration of enantiomeric forms that may exhibit different pharmacological activities, thus broadening therapeutic options .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

Synthetic Approaches

The synthesis of this compound involves several methodologies that have been optimized over time:

- Buchwald-Hartwig Amination : A common method used to create aryl-piperazine bonds effectively.

- Reductive Amination : This technique has been employed to synthesize various derivatives with enhanced biological activity.

These synthetic routes are crucial for producing compounds with desired properties for clinical testing.

作用机制

The mechanism of action of (2-(Piperazin-1-YL)phenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

相似化合物的比较

Similar Compounds

(2-(Piperidin-1-YL)phenyl)methanamine: Similar structure but with a piperidine ring instead of piperazine.

(2-(Morpholin-4-YL)phenyl)methanamine: Contains a morpholine ring, offering different chemical properties.

(2-(Pyrrolidin-1-YL)phenyl)methanamine: Features a pyrrolidine ring, which affects its reactivity and biological activity.

Uniqueness

(2-(Piperazin-1-YL)phenyl)methanamine is unique due to the presence of the piperazine ring, which provides distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound in drug discovery and development.

生物活性

The compound (2-(Piperazin-1-YL)phenyl)methanamine, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring attached to a phenyl group, which contributes to its biological activity. The structural formula can be represented as follows:

This compound's design allows for interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.

1. Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, in cancer therapy. For instance, a related compound was shown to induce mitotic arrest in colon cancer cells by inhibiting microtubule dynamics. This action was associated with increased sensitivity to apoptotic signals such as tumor necrosis factor (TNF) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism of Action | ED50 (nM) |

|---|---|---|---|

| AK301 (related compound) | HT29 (colon cancer) | Induces mitotic arrest | 115 |

| This compound | Various | Potential microtubule destabilization | TBD |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In particular, derivatives have shown selective activity against Chlamydia species and other pathogens. The mechanism involves disrupting bacterial cell processes, which could lead to new therapeutic avenues for treating infections .

Table 2: Antimicrobial Activity Overview

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| ACP1a and ACP1b | N. meningitidis | 64 μg/mL and 16 μg/mL | Moderate antibacterial |

| This compound | Chlamydia trachomatis | TBD | Antichlamydial |

Case Study 1: Cancer Cell Line Response

A study explored the effects of piperazine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in specific cancer types while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antichlamydial activity of piperazine-based compounds. The study demonstrated that certain derivatives effectively reduced chlamydial inclusion numbers in infected cells without causing significant toxicity to the host cells . This indicates a promising direction for developing targeted therapies against resistant pathogens.

Research Findings

Research has consistently shown that piperazine derivatives exhibit a range of biological activities due to their ability to interact with multiple cellular targets. For example:

- Microtubule Dynamics : Piperazine compounds like AK301 have been shown to bind to β-tubulin at the colchicine-binding site, disrupting microtubule polymerization and leading to cell cycle arrest .

- Caspase Activation : Compounds have been found to enhance caspase activation in cancer cells under apoptotic conditions, further supporting their role as sensitizers in cancer therapy .

属性

IUPAC Name |

(2-piperazin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAJJQBDGFSQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452992 | |

| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190017-89-1 | |

| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。